molecular formula C6H10N2O2S B13253251 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione

3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B13253251
M. Wt: 174.22 g/mol
InChI Key: YROMLXWCVABHMX-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The thiazolidine ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of a thiazolidine derivative with a methylamine compound. One common method includes the condensation of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often require a solvent such as methylene dichloride or tetrahydrofuran (THF) and may involve catalysts or specific temperature controls .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, altering their activity. This compound may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Uniqueness: 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

3-[2-(methylamino)ethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2S/c1-7-2-3-8-5(9)4-11-6(8)10/h7H,2-4H2,1H3

InChI Key

YROMLXWCVABHMX-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C(=O)CSC1=O

Origin of Product

United States

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